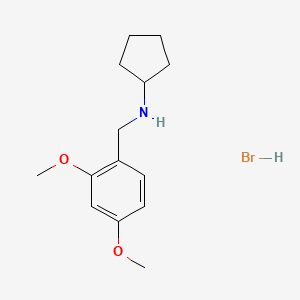

N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide

Description

N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is a secondary amine salt characterized by a cyclopentane ring linked to a benzyl group substituted with methoxy groups at the 2- and 4-positions. The hydrobromide salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.BrH/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKQHJXRBDUFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2CCCC2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-15-8 | |

| Record name | Benzenemethanamine, N-cyclopentyl-2,4-dimethoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of cyclopentanamine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituents used in the reaction.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

One of the primary applications of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is in pain management. Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, a related compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, has shown effectiveness as an antagonist to dopamine's hypotensive effects, suggesting potential use in managing pain associated with dopamine dysregulation .

1.2 Sodium Channel Inhibition

The compound has been investigated for its role as a sodium channel inhibitor, particularly targeting the Nav 1.7 subtype. This sodium channel is implicated in pain pathways, and agents that selectively inhibit it can provide relief from various types of pain, including neuropathic pain . The ability to inhibit this channel with high selectivity could lead to the development of new analgesics that minimize side effects commonly associated with conventional pain medications.

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps:

- Aldol Condensation : The initial formation of cyclopentanone derivatives through sodium methoxide catalyzed aldol condensation.

- Reduction Reactions : Catalytic hydrogenation processes are employed to convert ketones to amines .

- Hydrobromide Formation : The final step involves the formation of the hydrobromide salt for enhanced solubility and stability.

2.2 Chemical Characteristics

- Molecular Formula : C14H21BrN2O2

- Molecular Weight : 325.23 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >95% .

Analgesic Efficacy

A study examined the analgesic efficacy of related compounds and their mechanisms of action on pain modulation pathways. The findings suggested that compounds structurally related to this compound could effectively block pain signals through sodium channel inhibition .

Neuropharmacology

Research involving animal models has indicated that these compounds can modulate neuropharmacological responses, particularly in conditions mimicking chronic pain states. The blockade of dopamine receptors was noted to have significant implications for managing conditions where dopamine plays a crucial role .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the Cyclopentanamine Series

N-(2,5-Dimethoxybenzyl)cyclopentanamine Hydrochloride (HF-2280)

- Molecular Formula: C₁₅H₂₂ClNO₂ (hydrochloride salt).

- Substitution Pattern : Methoxy groups at 2- and 5-positions on the benzyl ring.

- LogP and solubility data are unavailable but expected to differ due to positional isomerism .

N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride (HF-8694)

- Molecular Formula: C₁₅H₂₂ClNO₂ (hydrochloride salt).

- Substitution Pattern : Methoxy groups at 3- and 4-positions (vicinal substitution).

- Key Differences: Vicinal substitution may enhance electronic effects (e.g., resonance stabilization) compared to non-adjacent 2,4-substitution. This could influence metabolic stability or interaction with aromatic receptors like sigma-1 .

N-(2,3-Dimethoxybenzyl)cyclopentanamine Hydrobromide

- Molecular Formula: C₁₅H₂₂BrNO₂ (inferred from ).

- Substitution Pattern : Methoxy groups at 2- and 3-positions.

Analogs with Modified Amine Backbones

N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine Hydrobromide

- Molecular Formula: C₁₇H₂₇BrNO.

- Key Features : A cycloheptane ring (7-membered) instead of cyclopentane, with additional methyl groups at 2- and 5-positions.

- Properties :

Substitution-Driven Physicochemical Properties

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Salt Form | LogP (Predicted) |

|---|---|---|---|---|

| N-(2,4-Dimethoxybenzyl)cyclopentanamine HBr | 2,4-(OCH₃)₂ | ~328 (C₁₅H₂₂BrNO₂) | Hydrobromide | ~3.5–4.0 |

| N-(2,5-Dimethoxybenzyl)cyclopentanamine HCl | 2,5-(OCH₃)₂ | 295.8 (C₁₅H₂₂ClNO₂) | Hydrochloride | ~3.0–3.5 |

| N-(3,4-Dimethoxybenzyl)cyclopentanamine HCl | 3,4-(OCH₃)₂ | 295.8 (C₁₅H₂₂ClNO₂) | Hydrochloride | ~2.8–3.3 |

| N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine HBr | 4-OCH₃, 2,5-(CH₃)₂ | 342 | Hydrobromide | 4.97 |

Notes:

- LogP values for cyclopentanamine derivatives are estimated based on substitution patterns. Vicinal methoxy groups (e.g., 3,4-) lower LogP due to increased polarity, while bulky substituents (e.g., cycloheptane) raise LogP .

- Hydrobromide salts generally exhibit higher molecular weights and slightly lower solubility in water compared to hydrochlorides .

Biological Activity

N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopentanone : The initial step often includes the aldol condensation of appropriate aldehydes and ketones to form cyclopentanone derivatives.

- Reduction : The cyclopentanone can be reduced to the corresponding amine using catalytic hydrogenation.

- Salt Formation : The final step includes the formation of the hydrobromide salt to enhance solubility and stability.

Biological Activity

This compound exhibits a range of biological activities:

- Dopamine Antagonism : Research indicates that this compound acts as an effective antagonist to the hypotensive effects of dopamine. In studies on dogs, it was found that the ED50 for blockade was approximately 4-5 µmol/kg when administered with dopamine doses of 3 mg/kg .

- Neuroactive Properties : The compound has shown potential in modulating dopaminergic activity, particularly in enhancing apomorphine-induced stereotypy, suggesting its role in neurological pathways .

- Anti-inflammatory Activity : Preliminary data suggest that derivatives of similar compounds exhibit anti-inflammatory properties superior to well-known agents like curcumin .

Case Study 1: Dopaminergic Activity Modulation

A study conducted on canines demonstrated that this compound effectively blocked dopamine's hypotensive effects while potentiating apomorphine-induced behaviors. This dual action highlights its complex interaction with dopaminergic receptors, which could be beneficial in treating conditions like Parkinson's disease or hypertension .

Case Study 2: Anti-inflammatory Potential

In a comparative study assessing various synthesized compounds for anti-inflammatory activity, derivatives similar to N-(2,4-Dimethoxybenzyl)cyclopentanamine were found to outperform curcumin in specific assays. This suggests a promising avenue for developing new anti-inflammatory agents from this class of compounds .

Data Table: Biological Activities Comparison

Q & A

Q. Q1. What are the optimal synthetic routes for N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution between a brominated 2,4-dimethoxybenzyl derivative (e.g., 2,4-dimethoxybenzyl chloride) and cyclopentanamine, followed by salt formation with HBr. Key parameters include:

- Reagent ratios : Stoichiometric excess of cyclopentanamine (1.2–1.5 eq) to drive the reaction .

- Temperature control : Reactions are conducted at 0–5°C to minimize side products like over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Spectroscopic Characterization

Q. Q2. Which spectroscopic techniques are critical for validating the structure of this compound?

- NMR : H and C NMR confirm the 2,4-dimethoxybenzyl moiety (aromatic protons at δ 6.5–7.0 ppm, methoxy groups at δ 3.7–3.9 ppm) and cyclopentane ring (multiplet at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 322.2) and bromide counterion .

- FT-IR : Bands at 2500–3000 cm (N-H stretch) and 1100–1250 cm (C-O from methoxy groups) .

Advanced Synthesis Challenges

Q. Q3. How can researchers mitigate side reactions during synthesis, such as hydrolysis of the dimethoxy groups?

- Protecting groups : Use anhydrous conditions and inert atmospheres (N/Ar) to prevent hydrolysis of methoxy or benzyl groups .

- Acid scavengers : Add triethylamine or NaHCO during salt formation to neutralize excess HBr .

- Monitoring : TLC or in-line UV spectroscopy detects intermediates, allowing real-time adjustments .

Biological Activity Studies

Q. Q4. What experimental designs are suitable for evaluating this compound’s neuropharmacological potential?

- In vitro assays :

- In vivo models : Rodent studies measuring locomotor activity or conditioned place preference for addiction-related behavior .

Data Contradictions

Q. Q5. How should conflicting data in biological activity or spectral analysis be resolved?

- Reproducibility : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for receptor assays) .

- Cross-validation : Compare with structurally related compounds (e.g., N-(2,5-dimethoxybenzyl) analogs) to identify trends .

- Advanced analytics : Use 2D NMR (COSY, HMQC) or X-ray crystallography to resolve ambiguities in stereochemistry .

Comparative Studies

Q. Q6. What insights arise from comparing this compound with its 2,5- or 3,4-dimethoxy analogs?

- Structure-activity relationships (SAR) :

- Biological divergence : 2,4-Dimethoxy derivatives exhibit stronger dopamine D receptor affinity (IC ≈ 120 nM) vs. 3,4-isomers (IC > 500 nM) .

Solubility and Formulation

Q. Q7. How does the hydrobromide salt influence solubility, and what formulations are viable for in vivo studies?

- Salt selection : Hydrobromide forms increase solubility in polar solvents (e.g., PBS) by 30–50% compared to free bases .

- Formulation strategies :

Mechanistic Studies

Q. Q8. What methodologies elucidate this compound’s interaction with enzymatic targets?

- Molecular docking : Simulate binding to dopamine receptors (PDB ID: 6CM4) using AutoDock Vina to predict binding poses .

- Kinetic assays : Surface plasmon resonance (SPR) measures real-time binding kinetics (e.g., /) with recombinant receptors .

- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte incubations, assessing CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.